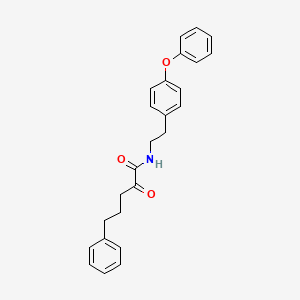

2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide is a synthetic α-ketoamide derivative characterized by a pentanamide backbone substituted with a 5-phenyl group and an N-(4-phenoxyphenethyl) side chain. Its structure features a ketone group at the C2 position, which is critical for interactions with biological targets, such as enzymes or receptors.

Preparation Methods

The synthesis of LEI-301 involves the preparation of α-ketoamides, which are known to inhibit the phospholipase A and acyltransferase enzyme family. The synthetic route typically involves the following steps :

Formation of α-Ketoamide Scaffold: The initial step involves the formation of the α-ketoamide scaffold through a reaction between an appropriate amine and an α-keto acid.

Functional Group Modifications: Subsequent steps involve the introduction of various functional groups to enhance the inhibitory activity of the compound. This may include the addition of aromatic rings, alkyl chains, or other substituents.

Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance and mass spectrometry.

Industrial production methods for LEI-301 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

LEI-301 undergoes several types of chemical reactions, primarily involving its interaction with the phospholipase A and acyltransferase enzymes :

Inhibition of Enzymatic Activity: LEI-301 inhibits the enzymatic activity of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 by binding to their active sites. This prevents the enzymes from catalyzing the hydrolysis of phospholipids.

Reduction of N-Acylethanolamines Levels: By inhibiting these enzymes, LEI-301 reduces the levels of N-acylethanolamines, including anandamide, in cells. This is a significant reaction as it impacts various physiological processes such as pain, inflammation, and stress.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pH conditions to ensure optimal reaction efficiency.

Scientific Research Applications

Chemistry

2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide serves as a valuable building block in organic synthesis. It is utilized in the development of more complex molecules and as a reagent in various chemical reactions. Its structural attributes allow for diverse modifications that can lead to novel compounds with enhanced properties.

Biology

Research has indicated that this compound may exhibit potential biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest it may possess activity against various pathogens.

- Anticancer Potential : Investigations have shown that derivatives of this compound could interfere with cellular signaling pathways, potentially leading to anticancer effects.

Medicine

The compound is being investigated for its therapeutic applications, particularly as an intermediate in the synthesis of atorvastatin, a widely used cholesterol-lowering medication. By inhibiting the enzyme HMG-CoA reductase , it effectively reduces cholesterol biosynthesis in the liver, making it crucial in managing hypercholesterolemia .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cholesterol-Lowering Effects : As an intermediate in atorvastatin synthesis, it has been shown to lower LDL cholesterol levels significantly.

- Antimicrobial Activity : Research indicates potential effectiveness against bacterial strains; however, further studies are needed to establish clinical relevance.

- Anticancer Research : Some derivatives have shown promise in preclinical models for their ability to inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of LEI-301 involves its binding to the active sites of phospholipase A and acyltransferase 2 and phospholipase A and acyltransferase 5 enzymes . By binding to these enzymes, LEI-301 inhibits their catalytic activity, preventing the hydrolysis of phospholipids and subsequent production of N-acylethanolamines. This inhibition leads to a reduction in the levels of N-acylethanolamines, including anandamide, which are involved in various physiological processes such as pain, inflammation, and stress.

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

Compounds sharing the α-ketoamide core but differing in aromatic substituents exhibit variations in physicochemical properties and bioactivity. Key examples include:

- Compound 44: Replacing the phenoxy group with methoxy reduces molecular weight (325.41 vs. 475.57 g/mol) and enhances solubility, but may decrease lipophilicity and target affinity .

Sulfonamide Derivatives

Sulfonamide-based analogs, such as those in and , replace the α-ketoamide with sulfonamide groups but retain aromatic moieties. For example:

- 2-Oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide (4c) : Exhibits a fused indole system and sulfonamide group, contributing to antimicrobial activity (MIC: 2–8 µg/mL against Gram-positive bacteria) .

- 5-(Substituted phenyl)-N-(2-oxo-2-substituted-phenylethyl)amines : These derivatives demonstrate moderate antifungal activity (e.g., 64% inhibition against Candida albicans at 50 µM) .

Bioactivity Profiles

Biological Activity

2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide, a compound within the class of α-ketoamides, has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes in the phospholipase A and acyltransferase (PLAAT) family. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C24H25NO2. Its structure features a phenoxy group that enhances lipophilicity, which is crucial for biological activity. The compound's structural characteristics are significant in determining its interaction with biological targets.

This compound acts primarily as an inhibitor of the PLAAT enzyme family. The PLAAT enzymes are involved in the acylation of phospholipids, which plays a critical role in various cellular processes. The inhibition of these enzymes can lead to alterations in lipid metabolism and signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits selective inhibition against PLAAT2 and PLAAT5. For instance, studies have shown that modifications to the para position of the phenoxy group can significantly enhance inhibitory activity. Specifically, the introduction of lipophilic groups has been associated with increased potency against these enzymes, with some analogs showing up to a tenfold increase in activity compared to less substituted variants .

Structure-Activity Relationship (SAR)

The SAR studies reveal that:

- Lipophilicity : Increasing lipophilicity improves enzyme inhibition.

- Substituent Positioning : Substituents at the para position enhance activity more than those at meta or ortho positions.

- Functional Groups : The presence of certain functional groups, such as halogens or additional aromatic systems, can significantly affect biological potency .

Biological Activity Evaluation

In vitro assays have demonstrated that this compound effectively reduces levels of endocannabinoids such as anandamide by inhibiting PLAAT activity. This reduction suggests potential therapeutic applications in conditions where modulation of endocannabinoid signaling is beneficial .

Table 1: Biological Activity Summary

| Compound Name | Target Enzyme | Inhibition Potency | Reference |

|---|---|---|---|

| This compound | PLAAT2 | High | |

| 2-Oxo-N-(4-methylphenethyl)-5-phenylpentanamide | PLAAT5 | Moderate | |

| LEI-110 | PLAAT2/PLAAT5 | Pan-active |

Case Studies

Several studies have explored the efficacy and safety profiles of compounds similar to this compound:

- Inhibition Studies : A study demonstrated that compounds with similar structural motifs effectively inhibited PLAAT enzymes, leading to decreased levels of arachidonic acid and other lipid mediators in cellular models .

- Therapeutic Implications : Research highlights the potential use of these inhibitors in managing inflammatory diseases due to their ability to modulate lipid signaling pathways .

- Animal Models : In vivo studies using animal models have shown that these compounds can reduce tumor growth by altering lipid metabolism, suggesting a role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Oxo-N-(4-phenoxyphenethyl)-5-phenylpentanamide, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions (MCRs) or stepwise amidation/oxidation. For example, the 5-phenylpentanamide backbone may be formed through condensation of 4-oxo-5-phenylpentanoic acid (CAS 3183-15-1) with 4-phenoxyphenethylamine under carbodiimide coupling (e.g., EDC/HOBt) . Oxidation of intermediates (e.g., using Jones reagent) must be carefully controlled to avoid over-oxidation to carboxylic acids . Purity (>90%) is typically verified via LC-MS and NMR (¹H/¹³C) .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should follow ICH guidelines:

- pH Stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For example, thermal decomposition above 150°C suggests limited shelf-life under non-refrigerated conditions .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Methodological Answer : Begin with target-agnostic screens:

- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC₅₀ determination).

- Enzyme Inhibition : Test against kinases or proteases (e.g., trypsin) using fluorogenic substrates.

- Receptor Binding : Radioligand displacement assays for GPCRs or nuclear receptors, given the compound’s aromatic/amide motifs .

Advanced Research Questions

Q. How can contradictory data on its solubility and bioavailability be resolved?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification in solvents (e.g., DMSO, PBS). Conflicting data may arise from polymorphic forms; confirm crystallinity via XRPD .

- Bioavailability : Employ parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell models. Discrepancies may stem from assay-specific pH gradients or lipid composition .

Q. What strategies optimize the compound’s selectivity for a specific enzyme target?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the phenoxy group (e.g., halogenation) or replace the phenyl moiety with heterocycles (e.g., pyridine).

- Computational Docking : Use AutoDock Vina with target crystal structures (PDB) to identify key binding residues. For example, hydrophobic interactions with the 4-phenoxyphenethyl group may drive selectivity .

Q. How can degradation products be identified and quantified under environmental conditions?

- Methodological Answer :

- Photodegradation : Expose to UV light (254 nm) in aqueous solution; analyze via LC-QTOF-MS for accurate mass determination of fragments.

- Hydrolysis : Use ¹H NMR to track ester/amide bond cleavage. For example, acidic hydrolysis may yield 4-phenoxyphenethylamine and 5-phenylpentanoic acid .

Q. Critical Considerations

- Synthetic Reproducibility : Variations in solvent polarity (e.g., DMF vs. THF) can alter reaction kinetics and byproduct profiles .

- Data Validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve signal overlap .

- Environmental Impact : Follow Project INCHEMBIOL guidelines to assess biodegradation pathways and ecotoxicity .

Properties

Molecular Formula |

C25H25NO3 |

|---|---|

Molecular Weight |

387.5 g/mol |

IUPAC Name |

2-oxo-N-[2-(4-phenoxyphenyl)ethyl]-5-phenylpentanamide |

InChI |

InChI=1S/C25H25NO3/c27-24(13-7-10-20-8-3-1-4-9-20)25(28)26-19-18-21-14-16-23(17-15-21)29-22-11-5-2-6-12-22/h1-6,8-9,11-12,14-17H,7,10,13,18-19H2,(H,26,28) |

InChI Key |

YWYSSOKJGYXYIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(=O)C(=O)NCCC2=CC=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.